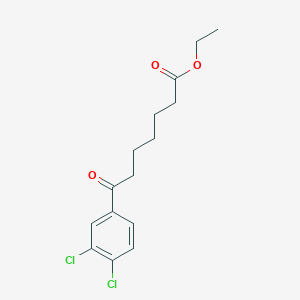

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate

説明

特性

IUPAC Name |

ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXULCKRRXRQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645691 | |

| Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-78-8 | |

| Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard Reaction Step

The key step involves preparing a Grignard reagent from a halogenated alkyl precursor, such as 1-bromo-5-chloropentane, which is reacted with magnesium metal in anhydrous conditions.

- Procedure:

- Magnesium powder (e.g., 15–18 g, 0.63–0.75 mol) is placed in a dry, inert atmosphere flask (e.g., under nitrogen).

- Anhydrous tetrahydrofuran (THF) or a mixture of THF and toluene or methyltetrahydrofuran (MeTHF) is added as solvent.

- 1-bromo-5-chloropentane (100–130 g, 0.54–0.7 mol) is added dropwise at low temperature (-10 to -25 °C) to initiate the Grignard formation.

- The reaction temperature is carefully controlled to avoid side reactions, typically maintained between -10 °C and -25 °C.

- The reaction proceeds until magnesium is fully consumed and the Grignard reagent solution is obtained, with residual halide content below 1.0%.

Addition Reaction with Diethyl Oxalate

The prepared Grignard reagent is then reacted with diethyl oxalate to form the ketoester intermediate.

- Procedure:

- Diethyl oxalate (e.g., 90–120 g, 0.62–0.82 mol) is dissolved in THF or MeTHF and cooled to -20 to -25 °C.

- The Grignard reagent solution is added dropwise to the cooled diethyl oxalate solution under nitrogen protection.

- The reaction temperature is maintained between -25 °C and -5 °C during addition.

- After complete addition, the mixture is stirred for an additional hour to ensure full conversion.

Hydrolysis and Work-up

The reaction mixture is hydrolyzed and neutralized to isolate the target ketoester.

- Procedure:

- The reaction mixture is added slowly to cold water (0–10 °C) containing 10% sulfuric acid solution, maintaining the temperature between 5 °C and 10 °C.

- Hydrolysis proceeds to convert the intermediate to the ketoester.

- The organic layer is separated and washed sequentially with sodium hydrogen carbonate solution and saturated sodium chloride solution to neutralize and remove impurities.

- The solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.

Yield and Purity

- Typical yields range from 61% to 72% for the ketoester intermediate.

- Purity assessed by gas chromatography (GC) is generally above 98%.

- Reaction conditions such as solvent choice (THF, toluene, MeTHF), temperature control, and reagent ratios are critical for optimizing yield and purity.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | Magnesium + 1-bromo-5-chloropentane | -10 to -25 | THF, toluene, or MeTHF | N/A | Dropwise addition, inert atmosphere |

| Addition to diethyl oxalate | Grignard reagent + diethyl oxalate | -25 to -5 | THF or MeTHF | N/A | Stir 1 hour post-addition |

| Hydrolysis and work-up | 10% H2SO4 aqueous solution, NaHCO3 wash | 0 to 10 | Water, organic solvents | 61–72 | Neutralization and solvent removal |

| Purification | Distillation or recrystallization | N/A | N/A | N/A | GC purity >98% |

- The Grignard reaction is sensitive to moisture and oxygen; strict anhydrous and inert conditions are mandatory.

- The choice of solvent mixture (e.g., THF with toluene or MeTHF) affects the solubility of reagents and reaction kinetics.

- Temperature control during addition steps is crucial to prevent side reactions and decomposition.

- Continuous flow methods have been explored for similar compounds to improve reaction control and yield.

- The dichlorophenyl substitution pattern may require adaptation of reaction conditions compared to related fluorophenyl or monochlorophenyl analogs due to electronic and steric effects.

The preparation of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate is effectively achieved through a Grignard reaction of a halogenated pentane derivative with magnesium, followed by addition to diethyl oxalate and subsequent hydrolysis. Careful control of reaction parameters such as temperature, solvent system, and reagent ratios is essential to obtain high yield and purity. The methods described are supported by detailed experimental data and are consistent with established synthetic organic chemistry protocols for ketoester compounds.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential as a precursor in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

作用機序

The mechanism of action of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins, thereby influencing its biological activity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the type, number, and position of halogen or functional group substitutions on the phenyl ring. Below is a comparative analysis:

Table 1: Substituent Comparison of Ethyl 7-Aryl-7-Oxoheptanoate Derivatives

Key Structural and Functional Differences

Electronic Effects :

- Chlorine vs. Methoxy : The 3,4-dichloro substitution creates a strong electron-withdrawing effect, enhancing electrophilicity at the ketone group compared to methoxy-substituted analogs (e.g., 3-methoxy derivative in ). This makes the dichloro variant more reactive in nucleophilic acyl substitution reactions.

- Fluorine Substitution : Fluorinated analogs (e.g., 2,5-difluoro) exhibit higher metabolic stability and lipophilicity than chlorinated derivatives but may face synthetic challenges due to fluorine’s small atomic radius .

Alkyl Chain Modifications: Derivatives with extended alkyl chains (e.g., 4-heptyloxy) show improved membrane permeability, making them suitable for drug delivery systems .

Physicochemical Properties :

- Solubility : Methoxy and heptyloxy substituents increase water solubility or lipid solubility, respectively, while halogenated derivatives are generally less soluble in polar solvents .

- Thermal Stability : Chlorinated compounds exhibit higher thermal stability than fluorinated or methoxy-substituted analogs due to stronger C-Cl bonds .

Research and Application Insights

- Pharmaceutical Intermediates: The 4-chloro derivative (CAS 122115-52-0) is a key intermediate in synthesizing σ-receptor ligands, as noted in antipsychotic drug research .

- Discontinued Compounds: Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 1094651-16-7) was discontinued due to niche applications, highlighting the commercial preference for chlorinated variants .

生物活性

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate is a synthetic compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18Cl2O3

- Molecular Weight : Approximately 317.21 g/mol

- Functional Groups : Contains an ester group and a keto group, which are critical for its biological interactions.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. The dichlorophenyl moiety enhances the compound's binding affinity to various proteins, influencing multiple biological pathways. The mechanisms include:

- Enzyme Inhibition : The ester group can undergo hydrolysis, releasing biologically active components that interact with enzymes.

- Redox Reactions : The keto group participates in redox reactions, potentially influencing cellular metabolic pathways.

1. Antimicrobial Properties

Research indicates that Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate exhibits antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, making it a candidate for further investigation in drug development.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

3. Neuroprotective Effects

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate may possess neuroprotective capabilities similar to indole derivatives known for their protective effects against neurodegeneration. Studies indicate a reduction in neuronal cell death under oxidative stress conditions when treated with this compound .

4. Anticancer Activity

The compound has shown promise as an anticancer agent through various mechanisms:

- Apoptosis Induction : In studies involving cancer cell lines, treatment with the compound resulted in increased apoptotic cell death, indicating potential as a therapeutic agent in oncology .

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition (TGI) when administered at specific doses, highlighting its potential effectiveness against certain types of cancer .

Research Findings and Case Studies

Future Directions

Given the promising biological activities of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate, future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Modifications : Exploring derivatives of the compound to enhance its bioactivity and reduce any potential side effects.

Q & A

Q. How to address conflicting cytotoxicity data in biological assays?

- Methodological Answer : Variations may arise from residual solvent (e.g., DCM) in samples. Quantify solvents via headspace GC-MS and repurify the compound. Standardize assay protocols (e.g., MTT assay incubation time: 48 hrs) to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。